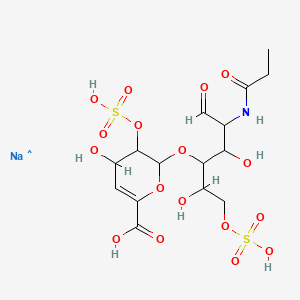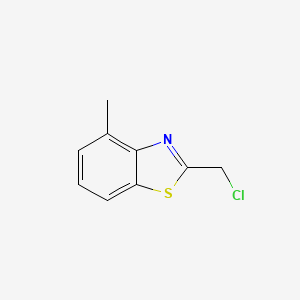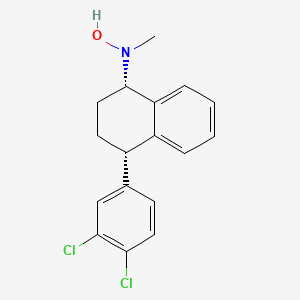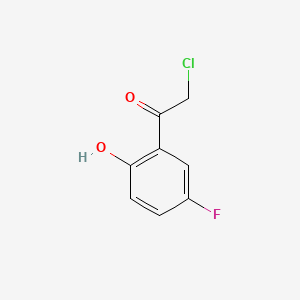
N-Methyl Trimetazidine-d8 Dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Methyl Trimetazidine-d8 Dihydrochloride is a labeled analogue of N-Methyl Trimetazidine Dihydrochloride, which is a metabolite of Trimetazidine. Trimetazidine is a drug used for the treatment of angina pectoris. The compound is characterized by the presence of deuterium atoms, which makes it useful in various scientific research applications, particularly in metabolic studies and as a reference standard in analytical chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl Trimetazidine-d8 Dihydrochloride involves the incorporation of deuterium atoms into the molecular structure of N-Methyl Trimetazidine. The process typically starts with the deuteration of the precursor compounds, followed by a series of chemical reactions to form the final product. The reaction conditions often include the use of deuterated reagents and solvents to ensure the incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process is carried out in controlled environments to ensure the quality and consistency of the product. The final compound is then purified and characterized using various analytical techniques to confirm its structure and isotopic labeling.
Analyse Des Réactions Chimiques
Types of Reactions
N-Methyl Trimetazidine-d8 Dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the specific conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted analogues.
Applications De Recherche Scientifique
N-Methyl Trimetazidine-d8 Dihydrochloride has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry for the identification and quantification of compounds.
Biology: Employed in metabolic studies to trace metabolic pathways and understand the metabolism of drugs.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of drugs.
Industry: Applied in the development of new drugs and the optimization of existing drug formulations.
Mécanisme D'action
The mechanism of action of N-Methyl Trimetazidine-d8 Dihydrochloride is similar to that of Trimetazidine. It is believed to inhibit 3-ketoacyl coenzyme A thiolase, which decreases fatty acid oxidation while preserving glucose metabolism. This action helps prevent the acidic conditions that exacerbate ischemic injury in the heart. The compound targets metabolic pathways involved in energy production, thereby improving the efficiency of glucose utilization in the heart muscle .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Methyl Trimetazidine Dihydrochloride: The non-deuterated analogue of N-Methyl Trimetazidine-d8 Dihydrochloride.
Trimetazidine: The parent compound used for the treatment of angina pectoris.
Other Deuterated Analogues: Various deuterated analogues of Trimetazidine and related compounds.
Uniqueness
This compound is unique due to its isotopic labeling with deuterium atoms. This labeling provides distinct advantages in scientific research, such as improved sensitivity in analytical techniques and the ability to trace metabolic pathways more accurately. The deuterium atoms also enhance the stability of the compound, making it a valuable tool in various research applications.
Propriétés
Numéro CAS |
1246819-10-2 |
|---|---|
Formule moléculaire |
C15H24N2O3 |
Poids moléculaire |
288.417 |
Nom IUPAC |
2,2,3,3,5,5,6,6-octadeuterio-1-methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine |
InChI |
InChI=1S/C15H24N2O3/c1-16-7-9-17(10-8-16)11-12-5-6-13(18-2)15(20-4)14(12)19-3/h5-6H,7-11H2,1-4H3/i7D2,8D2,9D2,10D2 |
Clé InChI |
SQQDLCAQLUXIPC-UFBJYANTSA-N |
SMILES |
CN1CCN(CC1)CC2=C(C(=C(C=C2)OC)OC)OC |
Synonymes |
1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine-d8 Hydrochloride; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


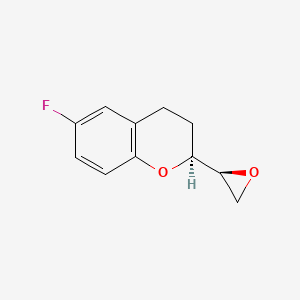
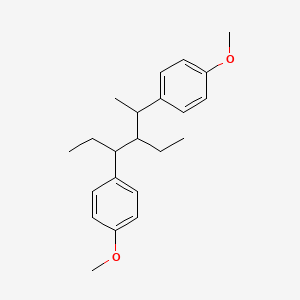
![2-[(2S)-6-Fluoro-3,4-dihydro-2H-1-benzopyran-2-yl]-2-hydroxyethyl 4-methylbenzene-1-sulfonate](/img/structure/B588461.png)
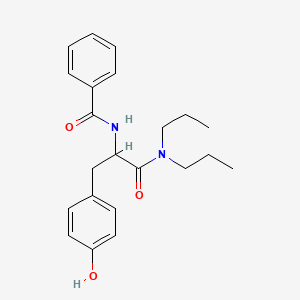
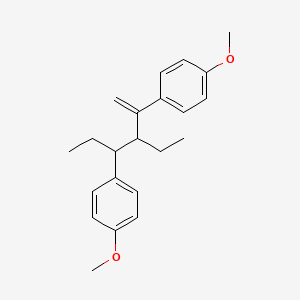
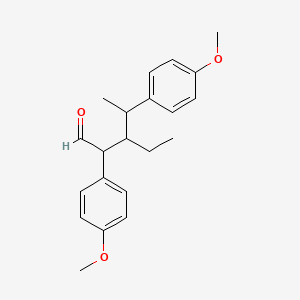
![3,4-Dimethyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B588467.png)
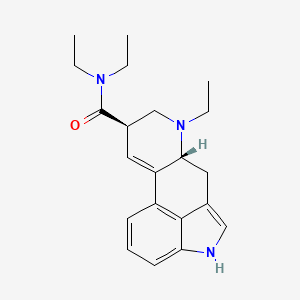
![N-[2-(Propan-2-yl)phenyl]methanediimine](/img/structure/B588473.png)
